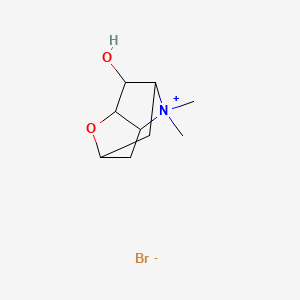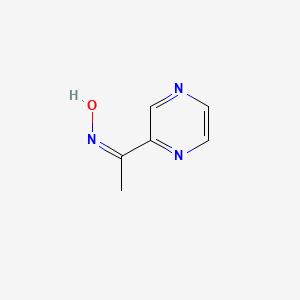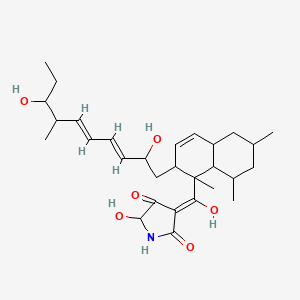
Ochratoxin A-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ochratoxin A-d5 is a deuterium-labeled analog of Ochratoxin A, a mycotoxin produced by certain species of Aspergillus and Penicillium fungi. This compound is primarily used as an internal standard in analytical chemistry to quantify Ochratoxin A levels in various samples. Ochratoxin A is known for its nephrotoxic, immunotoxic, and carcinogenic properties, making its detection and quantification crucial for food safety and public health .
作用機序
Target of Action
Ochratoxin A (OTA) is a potent mycotoxin produced by various fungal species belonging to the Aspergillus and Penicillium families . This binding plays a significant role in its toxic action .
Mode of Action
The mode of action of OTA is complex and involves several cellular processes . It inhibits protein synthesis and energy production, induces oxidative stress, forms DNA adducts, and triggers apoptosis/necrosis and cell cycle arrest . Furthermore, OTA inhibits bacterial, yeast, and liver phenylalanyl-tRNA synthetases, with the inhibition being competitive to phenylalanine and reversed by an excess of this amino acid .
Biochemical Pathways
OTA biosynthesis begins with a polyketide synthase (PKS), OtaA, utilizing acetyl coenzyme A (acetyl-CoA) and malonyl-CoA to synthesize 7-methylmellein . This is then oxidized to OTβ by cytochrome P450 monooxygenase (OtaC). OTβ and L-β-phenylalanine are combined by a nonribosomal peptide synthetase (NRPS), OtaB, to form an amide bond to synthesize OTB . Finally, OTB is chlorinated by a halogenase (OtaD) to form OTA .
Pharmacokinetics
The pharmacokinetics of OTA are complex and vary among species . It is known that OTA is strongly bound to serum albumin, which affects its metabolism and kinetics .
Result of Action
OTA is known to cause major health risks, including nephrotoxicity, immunotoxicity, neurotoxicity, and teratogenic mutagenesis . It is a potent renal carcinogen in rodents and is associated with liver damage . The exact molecular and cellular effects of ota’s action are still under investigation .
Action Environment
The production of OTA is influenced by environmental factors such as humidity, temperature, and gas composition during grain or feed storage . Fungi prefer easily metabolizable carbon sources, reducing the synthesis of enzymes related to other carbon sources, to increase OTA production growing in the presence of sugars, particularly fructose . Osmotic stress, particularly in the case of high NaCl levels, influences OTA production differently among fungi .
生化学分析
Biochemical Properties
Ochratoxin A-d5 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to inhibit protein synthesis and energy production . It also induces oxidative stress and forms DNA adducts .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to cause cellular inflammation through calcium overload and oxidative stress . It also significantly up-regulates the expression of P16, P21, and P53 proteins, leading to cellular senescence .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit protein synthesis and energy production, induce oxidative stress, and form DNA adducts .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that this compound can induce cellular inflammation and lead to cellular senescence .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, it has been found to cause nephrotoxic, hepatotoxic, neurotoxic, teratogenic, and immunotoxic effects
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For instance, it has been found to inhibit protein synthesis and energy production, indicating its involvement in these metabolic pathways . Detailed information on the specific metabolic pathways that this compound is involved in is currently limited.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins. For instance, it has been found that the uptake of this compound is mediated partly by H+ -dipeptide cotransport and partly by organic anion transporter .
Subcellular Localization
It is known that this compound can induce cellular inflammation and lead to cellular senescence , indicating that it may localize to areas of the cell involved in these processes. Detailed information on the specific compartments or organelles that this compound is directed to is currently limited.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ochratoxin A-d5 involves the incorporation of deuterium atoms into the phenylalanine moiety of Ochratoxin A. This can be achieved through a multi-step synthetic route that includes the following steps:
Deuteration of Phenylalanine: Phenylalanine is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Coupling Reaction: The deuterated phenylalanine is then coupled with the isocoumarin moiety of Ochratoxin A through an amide bond formation reaction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The process includes:
Raw Material Preparation: High-purity deuterated phenylalanine and isocoumarin derivatives are prepared.
Reaction Optimization: Reaction conditions such as temperature, pH, and solvent systems are optimized for maximum yield and purity.
Purification: The final product is purified using chromatographic techniques to remove any impurities and unreacted starting materials.
化学反応の分析
Types of Reactions: Ochratoxin A-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylalanine moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which can be further analyzed for their chemical properties and biological activities .
科学的研究の応用
Ochratoxin A-d5 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of Ochratoxin A in food and biological samples.
Toxicology Studies: Helps in studying the metabolism and toxicokinetics of Ochratoxin A in various organisms.
Food Safety: Used in the development and validation of analytical methods for detecting Ochratoxin A contamination in food products.
Pharmacokinetics: Assists in understanding the absorption, distribution, metabolism, and excretion of Ochratoxin A in the body.
類似化合物との比較
Ochratoxin A-d5 is compared with other similar compounds such as:
Ochratoxin A: The non-deuterated form, which is more commonly found in contaminated food products.
Ochratoxin B: A non-chlorinated analog of Ochratoxin A with lower toxicity.
Ochratoxin C: An ethyl ester derivative of Ochratoxin A with different toxicological properties.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. This labeling allows for precise quantification and differentiation from naturally occurring Ochratoxin A in complex samples .
特性
CAS番号 |
666236-28-8 |
|---|---|
分子式 |
C20H18ClNO6 |
分子量 |
408.8 g/mol |
IUPAC名 |
(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15+/m1/s1/i2D,3D,4D,5D,6D |
InChIキー |
RWQKHEORZBHNRI-CZHKJLSSSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)C2=CC(=C3C[C@H](OC(=O)C3=C2O)C)Cl)[2H])[2H] |
正規SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl |
同義語 |
N-[[(3R)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine; (-)- N-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)_x000B_carbonyl]-3-(phenyl-d5)alanine; (R)-N-[(5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-_x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Z)-pent-2-en-2-yl]pyridine](/img/structure/B1146095.png)
![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)


![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)



